1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine, also known as CNB-001, is a small molecule drug that has shown potential in the treatment of various neurological disorders. It was first synthesized in 2005 by a group of researchers led by Dr. R. Ravi Shankar at the Indian Institute of Chemical Technology. Since then, CNB-001 has been the subject of extensive research due to its promising therapeutic properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine is not fully understood, but it is thought to act through multiple pathways. It has been shown to modulate the activity of various neurotransmitter systems, including acetylcholine, dopamine, and glutamate. It also appears to have antioxidant properties and can reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine has been shown to have a range of biochemical and physiological effects in various animal models. It has been found to reduce inflammation and oxidative stress in the brain, improve mitochondrial function, and enhance synaptic plasticity. It has also been shown to reduce neuronal cell death and improve neuronal survival in various models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine is its potential as a therapeutic agent for various neurological disorders. Its small size and low toxicity also make it an attractive candidate for drug development. However, one limitation of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine is its relatively low solubility, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine. One area of interest is the development of more effective formulations for drug delivery. Another area of research is the identification of the specific molecular targets and mechanisms of action of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine. There is also potential for the development of novel derivatives of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine with improved therapeutic properties. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine in humans.
Synthesemethoden
The synthesis of 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. This results in the formation of the intermediate 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine hydrochloride, which is then purified and converted to 1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine by reacting it with sodium methoxide.
Wissenschaftliche Forschungsanwendungen
1-(4-chloro-3-nitrobenzyl)-4-methylpiperazine has been shown to have a range of potential therapeutic applications in the field of neuroscience. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-apoptotic effects in various in vitro and in vivo models of neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has also been shown to improve cognitive function and memory in animal models.
Eigenschaften
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-14-4-6-15(7-5-14)9-10-2-3-11(13)12(8-10)16(17)18/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLKFWMWNNDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chloro-3-nitrophenyl)methyl]-4-methylpiperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.